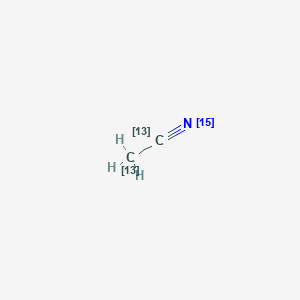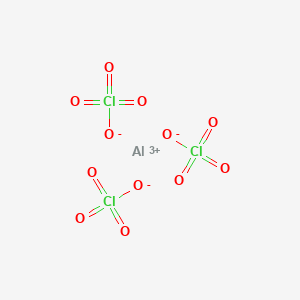
Aluminum perchlorate
Overview
Description
Aluminum perchlorate is an inorganic chemical compound composed of aluminum and perchlorate ions. It is commonly represented by the chemical formula ( \text{Al(ClO}_4\text{)}_3 ). This compound is known for its strong oxidizing properties and is typically found as a white crystalline solid. It is soluble in water, alcohol, and acetone, and has a density of approximately 2.42 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum perchlorate can be synthesized in the laboratory by reacting aluminum with perchloric acid. The reaction is highly exothermic and must be conducted under controlled conditions to prevent the risk of explosion. The reaction can be represented as follows: [ \text{Al} + 3\text{HClO}_4 \rightarrow \text{Al(ClO}_4\text{)}_3 + 3\text{H}_2 ]
Industrial Production Methods: A more detailed industrial preparation method involves the following steps :
- Slowly add a 5-20% solution of aluminum sulfate to a solution of alkali containing sodium metaaluminate, which is recovered from the production of skeletal nickel. Control the reaction temperature to be below 50°C and stir to generate a white precipitate of aluminum hydroxide.
- Filter the generated aluminum hydroxide and wash it repeatedly with water to remove residual sodium and sulfate ions.
- Add 10-35% by mass of perchloric acid to the washed aluminum hydroxide in batches until the pH value becomes 3-5, controlling the reaction temperature to be below 70°C.
- Allow the reaction solution to stand overnight, filter it, evaporate the filtrate, cool, crystallize, and filter to obtain this compound crystals.
Chemical Reactions Analysis
Types of Reactions: Aluminum perchlorate undergoes various types of chemical reactions, primarily oxidation-reduction reactions due to its strong oxidizing properties . It can react violently with organic materials.
Common Reagents and Conditions:
Oxidation: this compound readily gives up its oxygen atoms to other substances in oxidation-reduction reactions.
Reduction: It can be reduced by strong reducing agents, although such reactions must be handled with caution due to the compound’s reactivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the reaction with aluminum and perchloric acid, hydrogen gas is produced as a byproduct.
Scientific Research Applications
Aluminum perchlorate has a wide range of applications in scientific research and industry :
Chemistry: It is used as a desiccant in laboratory procedures due to its strong hygroscopic nature. It is also employed in chemical synthesis and catalysis.
Biology and Medicine: While specific applications in biology and medicine are less common, its strong oxidizing properties can be utilized in various biochemical assays.
Industry: this compound is used in pyrotechnics as an oxidizer to create intense and vibrant colors in fireworks. It also serves as a mordant in the textile industry, aiding in dye binding to fabrics.
Mechanism of Action
The mechanism by which aluminum perchlorate exerts its effects is primarily through its strong oxidizing properties . It readily gives up its oxygen atoms to other substances, facilitating oxidation-reduction reactions. This characteristic makes it a potent compound for various chemical reactions and industrial processes.
Comparison with Similar Compounds
Potassium Perchlorate (KClO₄): Similar to aluminum perchlorate, potassium perchlorate is also a strong oxidizing agent used in pyrotechnics and explosives.
Ammonium Perchlorate (NH₄ClO₄): Commonly used in rocket propellants, ammonium perchlorate is another strong oxidizer with similar properties.
Sodium Perchlorate (NaClO₄): Used in analytical chemistry and as a strong oxidizing agent.
Uniqueness: this compound is unique due to its specific combination of aluminum and perchlorate ions, which gives it distinct properties such as high solubility in water, alcohol, and acetone, and its effectiveness as a desiccant and oxidizer .
Properties
IUPAC Name |
aluminum;triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.3ClHO4/c;3*2-1(3,4)5/h;3*(H,2,3,4,5)/q+3;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGUXTGDSGGHLR-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCl3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60890742 | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14452-39-2 | |
| Record name | Aluminum perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014452392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perchloric acid, aluminum salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60890742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM PERCHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTO74513XK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





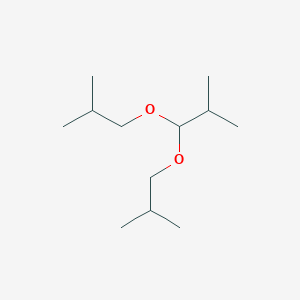

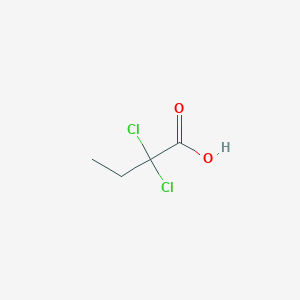

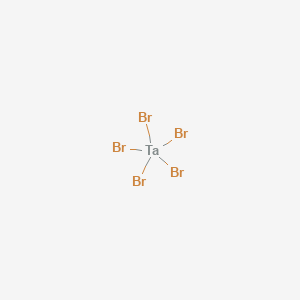

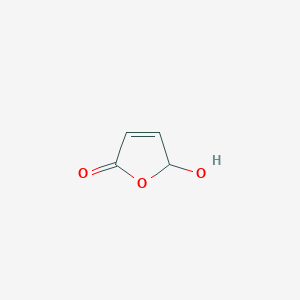


![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
